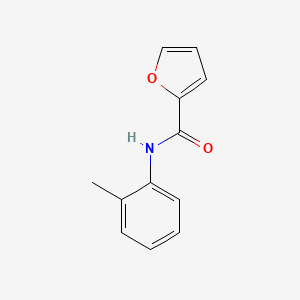

N-(2-methylphenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(2-methylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C12H11NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h2-8H,1H3,(H,13,14) |

InChI Key |

OPXKBVCKKBVCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CO2 |

solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method for synthesizing N-(2-methylphenyl)-2-furamide involves the reaction of 2-furoic acid with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrially, the synthesis of N-(2-methylphenyl)-2-furamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-methylphenyl)-2-furamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form the corresponding amine, N-(2-methylphenyl)-2-furylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; concentrated nitric acid (HNO3) for nitration.

Major Products Formed:

Oxidation: Furan-2,5-dione derivatives.

Reduction: N-(2-methylphenyl)-2-furylamine.

Substitution: Halogenated or nitrated derivatives of N-(2-methylphenyl)-2-furamide.

Scientific Research Applications

Chemistry:

Catalysis: N-(2-methylphenyl)-2-furamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways, due to its ability to interact with active sites.

Medicine:

Drug Development: N-(2-methylphenyl)-2-furamide derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

Industry:

Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-2-furamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The furan ring and amide group allow the compound to form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Synthetic Yields : Electron-donating groups (e.g., methyl) typically enhance reaction efficiency compared to electron-withdrawing groups (e.g., nitro, bromo). For example, N-(4-bromophenyl)furan-2-carboxamide achieves 94% yield due to favorable electronic effects , while bulky/electron-poor substituents reduce yields (e.g., 38% for a boronic acid derivative in ).

- Structural Planarity: The central amide group in N-(2-nitrophenyl)furan-2-carboxamide adopts a planar conformation, facilitating hydrogen bonding and crystallinity .

Key Insights:

- VEGFR-2 Inhibition : Thiadiazole-linked furan carboxamides exhibit potent inhibition, suggesting that electron-deficient substituents enhance target binding .

- Chemopreventive Potential: Styryl-substituted derivatives show activity in colorectal cancer models, likely via interference with lipid metabolism in cancer stem cells . The ortho-methyl group in the target compound may similarly modulate hydrophobic interactions.

Physicochemical Properties

- Solubility and Crystallinity : Para-substituted analogs (e.g., N-(4-methylphenyl)furan-2-carboxamide ) exhibit predictable crystallinity due to symmetrical packing, while ortho-substituents (e.g., 2-methyl) may reduce melting points and solubility due to steric disruption.

- Hydrogen Bonding : The amide group in N-(2-nitrophenyl)furan-2-carboxamide forms intermolecular hydrogen bonds, enhancing stability . Ortho-methyl substitution may sterically hinder such interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.